5-Amino-N-methyl-1H-indazole-3-carboxamide
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Overview
Description
5-Amino-N-methyl-1H-indazole-3-carboxamide is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form the N–N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and minimizing byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
5-Amino-N-methyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-N-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with these targets, inhibiting their activity and leading to various biological effects . For example, it has been shown to block cell cycle progression in cancer cells by inhibiting key enzymes involved in cell division .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-indazole-1-carboxamide: Known for its antiproliferative activity.
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: A synthetic cannabinoid with psychoactive properties.
ADB-50Br-INACA: A synthetic cannabinoid with bromine substitution.
Uniqueness
5-Amino-N-methyl-1H-indazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form stable complexes with enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-amino-N-methyl-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C9H10N4O/c1-11-9(14)8-6-4-5(10)2-3-7(6)12-13-8/h2-4H,10H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
YNAHBAQYMSEIFX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NNC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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